![molecular formula C20H36N2O2 B14309363 2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol CAS No. 112303-33-0](/img/structure/B14309363.png)
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two dimethylamino groups and two hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene-1,4-diol derivative with 4-(dimethylamino)-2-methylbutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- 2-(dimethylamino)benzene-1,4-diol
Uniqueness
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
特性
CAS番号 |
112303-33-0 |
|---|---|
分子式 |
C20H36N2O2 |
分子量 |
336.5 g/mol |
IUPAC名 |
2,5-bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C20H36N2O2/c1-19(2,9-11-21(5)6)15-13-18(24)16(14-17(15)23)20(3,4)10-12-22(7)8/h13-14,23-24H,9-12H2,1-8H3 |
InChIキー |
OOBKJLCWIKOIMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN(C)C)C1=CC(=C(C=C1O)C(C)(C)CCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
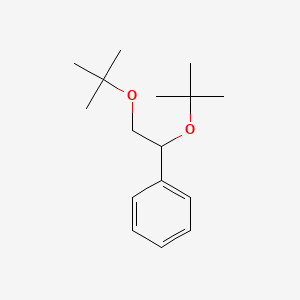
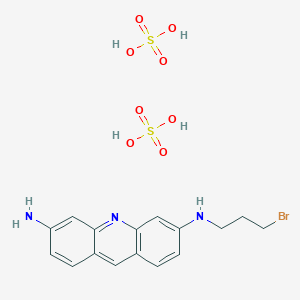
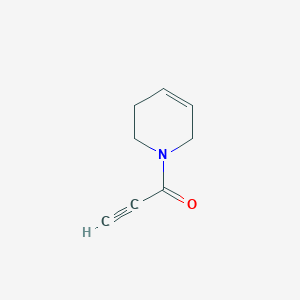
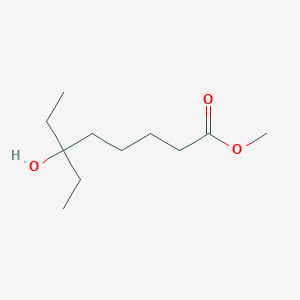
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)

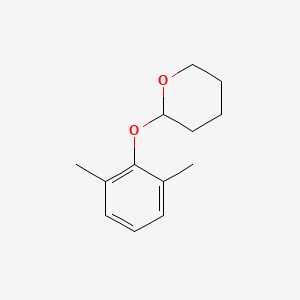

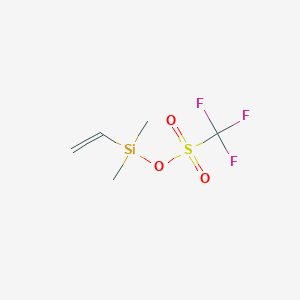
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
